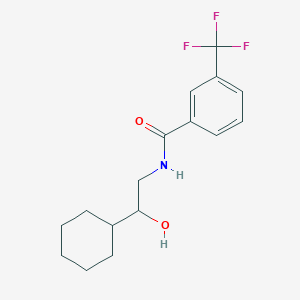
N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various benzamide derivatives and their synthesis, structural characterization, and biological activities, which can provide insights into the analysis of similar compounds .
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, indicating that acylation and subsequent characterization techniques such as IR and NMR spectroscopy are common in the synthesis of such compounds . The synthesis of a novel intermediate salt of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl)benzamide as a potential potassium channel blocker also involves reacting specific precursors in the presence of reagents like DMF and DCC .
Molecular Structure Analysis
X-ray single crystallography is a prevalent method for determining the solid-state properties of benzamide derivatives . For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation of the cyclohexane ring and a stabilizing intramolecular hydrogen bond . The molecular structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations, showing good agreement between experimental and theoretical data .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be studied through various spectroscopic methods and computational evaluations. For example, the colorimetric sensing behavior of a benzamide derivative for fluoride anions was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . The cyclization reactions of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into 3,1-benzoxazines were studied under different conditions, including gaseous hydrogen chloride and electron impact in the gas phase .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be deduced from their synthesis and structural analysis. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can provide insights into the chemical reactivity of the molecules . The occurrence of polymorphism in benzamide derivatives, as well as their thermal behavior, density, and lattice energy, can be investigated through thermal studies and crystallographic analysis .
Scientific Research Applications
Catalytic Applications
Palladium nanoparticles supported on mesoporous graphitic carbon nitride showed high activity and selectivity for the hydrogenation of phenol to cyclohexanone, demonstrating the potential for catalytic applications in the chemical industry (Wang et al., 2011).
Reaction Mechanisms
The Baylis-Hillman reaction's acceleration in water implies the dominant role of hydrogen bonding over hydrophobic effects, suggesting how solvent properties can influence reaction rates and mechanisms (Aggarwal et al., 2002).
Synthesis of Complex Molecules
The synthesis of novel supramolecular structures, like π-stacked rods encased in triply helical hydrogen-bonded amide strands, showcases the potential for creating complex molecular architectures (Lightfoot et al., 1999).
Medicinal Chemistry
N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and showed in vitro microbiological activity against various bacteria, indicating potential applications in developing new antimicrobial agents (Mobinikhaledi et al., 2006).
properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c17-16(18,19)13-8-4-7-12(9-13)15(22)20-10-14(21)11-5-2-1-3-6-11/h4,7-9,11,14,21H,1-3,5-6,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDZDKIJYORPCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B3018600.png)

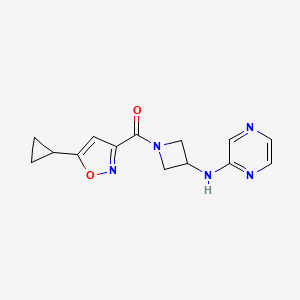
![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)
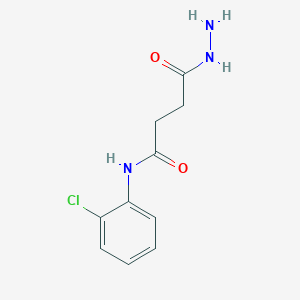
![1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3018606.png)

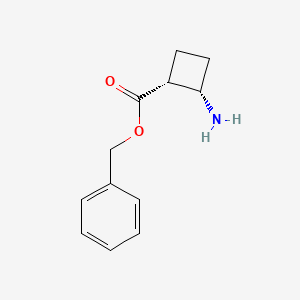
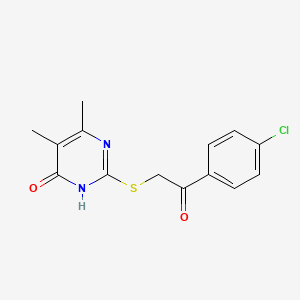
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B3018614.png)
![3-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoic Acid](/img/structure/B3018617.png)
![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide](/img/structure/B3018619.png)
![4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B3018621.png)
![2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3018623.png)